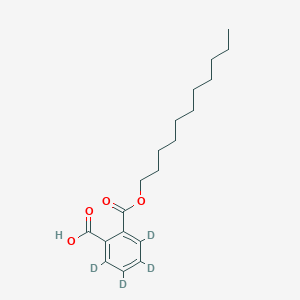
Monoundecyl phthalate-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monoundecyl phthalate-d4 is a deuterated phthalate ester, specifically a derivative of monoundecyl phthalate where four hydrogen atoms are replaced by deuterium. This compound is primarily used in scientific research, particularly in the fields of chemistry and biochemistry, due to its unique isotopic labeling which aids in various analytical techniques.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Monoundecyl phthalate-d4 is synthesized through the esterification of phthalic anhydride with undecanol-d4. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification processes. These processes are optimized for yield and purity, often incorporating continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Monoundecyl phthalate-d4 undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce phthalic acid and undecanol-d4.
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of phthalic acid derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the undecyl group is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Substitution: Various nucleophiles such as halides or amines.
Major Products Formed
Hydrolysis: Phthalic acid and undecanol-d4.
Oxidation: Phthalic acid derivatives.
Substitution: Various substituted phthalate esters.
Aplicaciones Científicas De Investigación
Monoundecyl phthalate-d4 is extensively used in scientific research due to its isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to quantify and identify phthalate esters in complex mixtures.
Environmental Studies: Employed in tracing the environmental fate and transport of phthalates, helping to understand their distribution and impact.
Biological Research: Utilized in studies investigating the metabolism and toxicokinetics of phthalates in biological systems.
Industrial Applications: Applied in the development and testing of new plasticizers and other polymer additives.
Mecanismo De Acción
The mechanism of action of monoundecyl phthalate-d4 is primarily related to its role as a tracer or standard in analytical techniques. Its deuterium labeling allows for precise tracking and quantification in various chemical and biological processes. In biological systems, it can mimic the behavior of non-deuterated phthalates, providing insights into their metabolic pathways and potential toxic effects.
Comparación Con Compuestos Similares
Monoundecyl phthalate-d4 can be compared with other deuterated phthalates such as:
- Monoisodecyl phthalate-d4
- Monoethyl phthalate-d4
- Diisononyl phthalate-d4
Uniqueness
The uniqueness of this compound lies in its specific isotopic labeling and the length of its alkyl chain. This makes it particularly useful in studies where differentiation between similar compounds is crucial. Its properties allow for detailed analysis and understanding of phthalate behavior in various environments and biological systems.
Similar Compounds
- Monoisodecyl phthalate-d4 : Similar in structure but with a different alkyl chain length.
- Monoethyl phthalate-d4 : A shorter chain phthalate ester used in similar analytical applications.
- Diisononyl phthalate-d4 : A higher molecular weight phthalate used in studies of plasticizers and their effects.
Propiedades
Fórmula molecular |
C19H28O4 |
|---|---|
Peso molecular |
324.4 g/mol |
Nombre IUPAC |
2,3,4,5-tetradeuterio-6-undecoxycarbonylbenzoic acid |
InChI |
InChI=1S/C19H28O4/c1-2-3-4-5-6-7-8-9-12-15-23-19(22)17-14-11-10-13-16(17)18(20)21/h10-11,13-14H,2-9,12,15H2,1H3,(H,20,21)/i10D,11D,13D,14D |
Clave InChI |
CAZKHBNCZSWFFM-QPVVGAMUSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)C(=O)OCCCCCCCCCCC)[2H])[2H] |
SMILES canónico |
CCCCCCCCCCCOC(=O)C1=CC=CC=C1C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


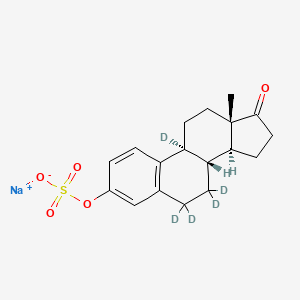
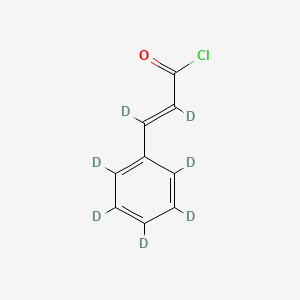

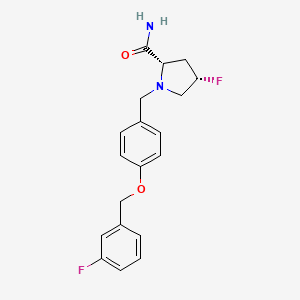
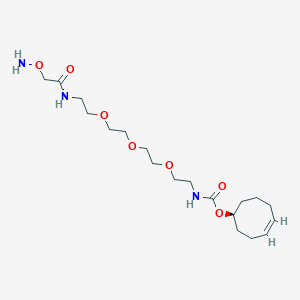
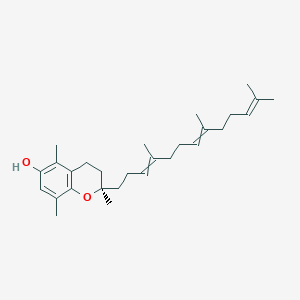
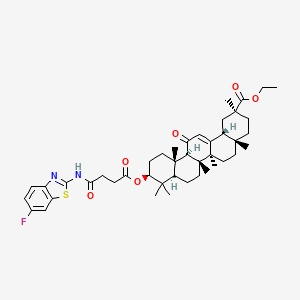
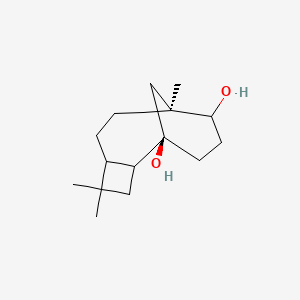
![(2R)-2-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-2-methyl-5-propan-2-ylfuran-3-one](/img/structure/B12426712.png)
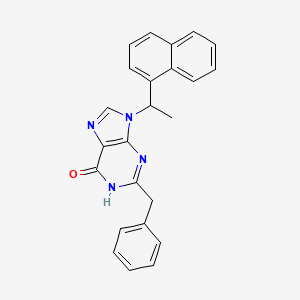


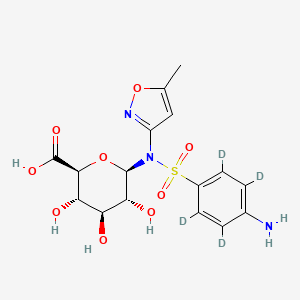
![[2,4,13-triacetyloxy-1-benzoyloxy-3a,10-dihydroxy-2,5,8,8-tetramethyl-12-methylidene-11-(2-methylpropanoyloxy)-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-9-yl] pyridine-3-carboxylate](/img/structure/B12426745.png)
